molecular formula C13H17NO B5216048 N-(3,4-dimethylphenyl)-3-methyl-2-butenamide CAS No. 5449-05-8

N-(3,4-dimethylphenyl)-3-methyl-2-butenamide

Cat. No. B5216048
CAS RN: 5449-05-8
M. Wt: 203.28 g/mol
InChI Key: BQXFAHUDSBTCBA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-methyl-2-butenamide is a chemical compound that is commonly referred to as DMBA. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the amide family of compounds and has been found to have several unique properties that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of DMBA is still not fully understood, but it is believed to act as a pro-carcinogen, meaning that it requires metabolic activation in order to become carcinogenic. Once activated, it can bind to DNA and cause mutations that can lead to the development of cancer.
Biochemical and Physiological Effects:
DMBA has been found to have several biochemical and physiological effects on biological systems. It has been shown to induce the formation of tumors in animal models, as well as to cause DNA damage and cell death. It has also been found to alter the expression of various genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMBA in lab experiments is its ability to induce the formation of tumors in animal models, which can be used to study the development and progression of cancer. However, one of the main limitations of using DMBA is its potential toxicity, as it can cause DNA damage and cell death in both animal and human cells.

Future Directions

There are several future directions for research involving DMBA, including the development of new drugs and compounds that can target the mechanisms of action of DMBA. Additionally, research is needed to better understand the biochemical and physiological effects of DMBA on biological systems, as well as its potential applications in the diagnosis and treatment of cancer. Finally, further research is needed to determine the safety and toxicity of DMBA, particularly in humans.

Synthesis Methods

DMBA can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenylamine with acrylonitrile, followed by hydrolysis and reduction. The resulting product is a white crystalline solid that is soluble in many organic solvents.

Scientific Research Applications

DMBA has been widely used in scientific research as a tool for studying the effects of various compounds on biological systems. It has been used to study the effects of carcinogens on the development of cancer, as well as to investigate the mechanisms of action of various drugs and compounds.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9(2)7-13(15)14-12-6-5-10(3)11(4)8-12/h5-8H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXFAHUDSBTCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969666
Record name N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3,4-Dimethylphenyl)-3-methylbut-2-enamide

CAS RN

5449-05-8
Record name NSC18196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-Dimethylphenyl)-3-methylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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